BenchChemオンラインストアへようこそ!

Soyasaponin III

Hepatoprotection Liver Injury Primary Hepatocyte Culture

Soyasaponin III (CAS 55304-02-4) is the disaccharide-bearing group B saponin—not soyasaponin I or II. Its unique disaccharide glycosylation at C-3 delivers superior hepatoprotective potency without the paradoxical pro-oxidant effects seen with trisaccharide analogs. Specify CAS 55304-02-4 to ensure correct molecular identity for SAR studies, apoptosis research, or gut fermentation prodrug assays. Generic substitution among group B soyasaponins invalidates results. Verify your saponin identity before ordering.

Molecular Formula C42H68O14
Molecular Weight 797.0 g/mol
CAS No. 55304-02-4
Cat. No. B192425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSoyasaponin III
CAS55304-02-4
Molecular FormulaC42H68O14
Molecular Weight797.0 g/mol
Structural Identifiers
SMILESCC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C
InChIInChI=1S/C42H68O14/c1-37(2)16-21-20-8-9-24-39(4)12-11-26(40(5,19-44)23(39)10-13-42(24,7)41(20,6)15-14-38(21,3)25(45)17-37)54-36-33(30(49)29(48)32(55-36)34(51)52)56-35-31(50)28(47)27(46)22(18-43)53-35/h8,21-33,35-36,43-50H,9-19H2,1-7H3,(H,51,52)/t21-,22+,23+,24+,25+,26-,27-,28-,29-,30-,31+,32-,33+,35-,36+,38+,39-,40+,41+,42+/m0/s1
InChIKeyOKIHRVKXRCAJFQ-AHBDIROXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Soyasaponin III (CAS 55304-02-4): Group B Oleanane Triterpenoid Saponin for Hepatoprotection and Apoptosis Research


Soyasaponin III (CAS 55304-02-4) is a monodesmodic oleanane triterpenoid saponin, a major bioactive constituent isolated from soy (Glycine max) and related legumes [1]. It is composed of a soyasapogenol B aglycone core linked at the C-3 position to a disaccharide moiety, specifically β-D-galactopyranosyl-(1→2)-β-D-glucopyranosiduronic acid [2]. As a group B soyasaponin, it is an artifact formed from the native DDMP-conjugated saponins during thermal processing or extraction [3]. Its distinct disaccharide glycosylation differentiates it from soyasaponin I, which possesses a trisaccharide chain at the same position, resulting in meaningful differences in biological potency and mechanistic activity [4].

Soyasaponin III (55304-02-4): Why In-Class Soyasaponin Substitution Fails for Targeted Research Applications


Generic substitution among group B soyasaponins (e.g., soyasaponin I, II, III, IV) is not scientifically valid due to pronounced structure-activity relationship (SAR) divergence driven by their glycosylation patterns. The number and nature of sugar units attached to the soyasapogenol B aglycone at the C-3 position directly modulate biological activity. Specifically, the disaccharide chain of soyasaponin III confers markedly different hepatoprotective potency compared to the trisaccharide chain of soyasaponin I [1]. In hepatocellular contexts, soyasaponin I has even been reported to increase, rather than mitigate, chemically induced cytotoxicity [2]. Therefore, selecting soyasaponin III over its close structural analogs—soyasaponin I and II—is critical when experimental hypotheses demand a specific disaccharide glycosylation profile or when trying to avoid the paradoxical pro-oxidant effects associated with the trisaccharide-containing soyasaponin I. Researchers seeking consistent and interpretable results in hepatoprotection, apoptosis, or glycobiology studies must specify soyasaponin III by CAS 55304-02-4 to ensure the correct molecular identity.

Soyasaponin III Procurement Guide: Head-to-Head Quantitative Evidence vs. Soyasaponin I, II, and Soyasapogenol B


Soyasaponin III Exhibits Superior Hepatoprotective Efficacy vs. Soyasaponin I in Primary Rat Hepatocyte Injury Model

In a direct comparative study of soyasaponins I-IV using an immunologically induced liver injury model in primary cultured rat hepatocytes, soyasaponin III demonstrated significantly greater hepatoprotective action than soyasaponin I [1]. Soyasaponin II displayed activity comparable to soyasaponin I, highlighting that the structural difference—disaccharide versus trisaccharide at C-3—is a key determinant of enhanced hepatoprotective potency [1]. While this study was qualitative in its ranking, the difference in efficacy between the disaccharide-bearing soyasaponin III and the trisaccharide-bearing soyasaponin I is unambiguous.

Hepatoprotection Liver Injury Primary Hepatocyte Culture Structure-Activity Relationship

Soyasaponin III Shows Marginal Antiproliferative Activity in HT-29 Colon Cancer Cells, Contrasting with Potent Aglycone Soyasapogenol B

In a comparative study evaluating the suppression of HT-29 colon cancer cell growth via the WST-1 assay, soyasaponin III and soyasapogenol B monoglucuronide exhibited only marginal bioactivity, while the aglycones soyasapogenol A and B showed almost complete suppression of cell growth across a 0-50 ppm concentration range [1]. Soyasaponin I, soyasaponin A1, and soyasaponin A2 were completely inactive. This study demonstrates that glycosylation, including the disaccharide chain in soyasaponin III, dramatically reduces the direct antiproliferative activity compared to the lipophilic aglycone form.

Colon Cancer Antiproliferative HT-29 Cells WST-1 Assay Lipophilicity

Differential Hepatoprotective Outcomes in HepG2 Cells: Soyasaponin III Weakly Protective, Soyasaponin I Increases t-BuOOH Toxicity

In a study examining the effects of soyasapogenol B and its glucuronides on tert-butyl hydroperoxide (t-BuOOH)-induced cytotoxicity in HepG2 cells, a clear divergence in activity was observed [1]. Soyasaponin III was found to be weakly protective against t-BuOOH. In contrast, soyasaponin I paradoxically increased the toxicity of t-BuOOH [1]. The most potent hepatoprotective activity in this system was demonstrated by the soyasapogenol B monoglucuronide, followed by the aglycone soyasapogenol B itself.

Hepatoprotection Cytotoxicity HepG2 Cells t-BuOOH Challenge Prodrug

Soyasaponin III Induces Apoptosis in HepG2 Cells, with Activity Comparable to Soyasaponin I in Extract-Based Studies

An oleanane triterpenoid extract containing soyasaponin I (62%) and soyasaponin III (29%) demonstrated significant pro-apoptotic activity in HepG2 hepatocarcinoma cells [1]. The extract inhibited cell growth with an LC50 of 0.389 ± 0.02 mg/mL as measured by the MTT viability assay. Apoptosis was confirmed by multiple flow cytometry assays: TUNEL detection after 72 h showed 40.45 ± 4.95% apoptotic cell accumulation, while multi-caspase assays at 48 h showed 6.97 ± 0.14% mid-apoptotic and 12.87 ± 0.81% late apoptotic cells. Sub-G1 cell cycle analysis indicated 17.67 ± 0.42% apoptotic accumulation. While this data is for a mixture, it confirms that both soyasaponins I and III contribute to the observed chemopreventative properties via caspase-mediated apoptosis induction [1].

Apoptosis HepG2 Cells Cancer Chemoprevention Caspase Activation TUNEL Assay

Glycosylation Pattern Dictates Hepatoprotective Potency: Disaccharide (Soyasaponin III) Outperforms Trisaccharide (Soyasaponin I) at C-3

A dedicated structure-activity relationship (SAR) analysis revealed that the hepatoprotective action of soybean saponins is critically dependent on the sugar moiety linked at the C-3 position of the soyasapogenol B aglycone [1]. Saponins bearing a disaccharide group at C-3 (soyasaponin III and IV) exhibited greater hepatoprotective action than those bearing a trisaccharide group (soyasaponin I and II). Furthermore, within each glycosylation class, the presence of a hexosyl unit conferred slightly greater activity than a pentosyl unit. This SAR evidence provides a molecular rationale for the observed superiority of soyasaponin III over soyasaponin I in primary hepatocyte models [1].

Structure-Activity Relationship Glycosylation Soyasapogenol B Disaccharide Hepatoprotection

Soyasaponin III (CAS 55304-02-4): High-Value Research and Industrial Application Scenarios


Hepatoprotection Drug Discovery and Liver Injury Model Research

Soyasaponin III is optimally suited for hepatoprotection studies requiring a disaccharide-bearing group B saponin. Its superior efficacy compared to the trisaccharide-bearing soyasaponin I in primary rat hepatocyte models of immunological liver injury [1] positions it as a valuable tool compound for elucidating the molecular mechanisms underlying saponin-mediated liver protection. In contrast to soyasaponin I, which paradoxically increases t-BuOOH toxicity in HepG2 cells [2], soyasaponin III provides a weakly protective baseline, making it a cleaner reference for structure-activity relationship (SAR) investigations.

Colon Cancer Chemoprevention and Prodrug Metabolism Studies

Soyasaponin III serves as a key research tool for investigating the 'prodrug' hypothesis in colon cancer chemoprevention. While the intact glycoside is only marginally bioactive against HT-29 colon cancer cells, it undergoes hydrolysis by colonic microflora to yield the highly potent antiproliferative aglycone, soyasapogenol B [1]. This makes soyasaponin III an ideal substrate for in vitro fermentation studies and for examining the role of gut microbial metabolism in unlocking the chemopreventive potential of dietary saponins.

Apoptosis and Caspase Activation Studies in Hepatocellular Carcinoma

Soyasaponin III is a validated inducer of apoptosis in Hep-G2 hepatocarcinoma cells. Studies using an extract enriched in soyasaponins I and III have confirmed that this compound class triggers apoptotic cell death via activation of the caspase family of enzymes, resulting in a significant accumulation of apoptotic cells as measured by TUNEL (40.45%) and multi-caspase assays [1]. Researchers focusing on the chemopreventative properties of dietary saponins in liver cancer can utilize soyasaponin III to investigate specific caspase-dependent pathways.

Analytical Method Development and Quality Control of Soy-Based Products

As a well-defined chemical entity with a unique CAS number (55304-02-4), soyasaponin III is an essential reference standard for the development and validation of analytical methods, particularly HPLC and LC-MS, aimed at quantifying group B soyasaponins in soy-based foods, nutraceuticals, and botanical extracts [1]. Its use ensures accurate identification and quantification of this specific disaccharide glycoside, enabling robust quality control and standardization of commercial products where the soyasaponin profile is linked to health claims.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Soyasaponin III

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.